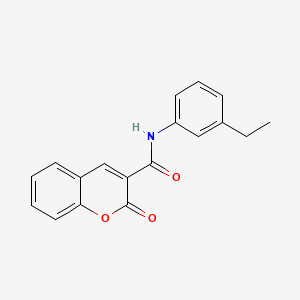
N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in regulating the release of neurotransmitters and has been implicated in various neurological disorders. By blocking the activity of mGluR5, N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may modulate the release of neurotransmitters and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can modulate glutamate signaling in the brain, leading to changes in synaptic plasticity and neuronal excitability. It has also been shown to reduce anxiety-like behavior in animal models and decrease the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for mGluR5, which allows for more specific targeting of this receptor compared to non-selective compounds. However, one limitation is that it may not be effective in all cases due to individual differences in receptor expression and signaling pathways.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic properties in anxiety and depression. Another direction is to explore its use in combination with other treatments for cancer. Additionally, there is potential for the development of more selective and potent mGluR5 antagonists based on the structure of N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
In conclusion, N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound that has shown promise in scientific research for its potential therapeutic properties. Its selectivity for mGluR5 and ability to modulate glutamate signaling make it a promising candidate for further investigation in various fields of research.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-fluoroaniline and 3-phenyl-5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential therapeutic properties in various fields of research. In neuroscience, it has been investigated as a potential treatment for anxiety and depression. In oncology, it has been studied for its anti-cancer properties. In addition, it has also been explored for its potential use in pain management and as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-7-3-2-4-8-12)17(21)19-14-10-6-5-9-13(14)18/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYOSIBNMINCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)





![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)